

4-(Piperidine-1-sulfonyl)-benzoic acid CAS number 10252-83-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidine-1-sulfonyl)-benzoic acid

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An In-Depth Technical Guide to **4-(Piperidine-1-sulfonyl)-benzoic acid** (CAS: 10252-83-2): Properties, Synthesis, and Applications as a Core Scaffold

Introduction

4-(Piperidine-1-sulfonyl)-benzoic acid, registered under CAS number 10252-83-2, is a bifunctional organic molecule that serves as a pivotal intermediate and structural scaffold in modern medicinal chemistry. Its architecture, combining a benzoic acid moiety with a piperidine sulfonamide, provides a chemically versatile platform for the synthesis of diverse and complex molecular entities. While not typically an active pharmaceutical ingredient (API) in itself, its structural motifs are prevalent in a range of biologically active compounds. This guide offers a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and an exploration of its primary application as a foundational building block in the development of targeted therapeutics, particularly as a scaffold for carbonic anhydrase inhibitors.

Physicochemical and Structural Properties

The molecule's utility is rooted in its distinct chemical features. The carboxylic acid group offers a reactive handle for amide bond formation, while the robust sulfonamide linkage and the saturated piperidine ring provide specific steric and electronic properties that can be exploited in drug design.

Table 1: Chemical Identifiers and Structural Details[1]

Identifier	Value
CAS Number	10252-83-2
IUPAC Name	4-(piperidin-1-ylsulfonyl)benzoic acid
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S
PubChem CID	746555
SMILES	C1CCN(CC1)S(=O) (=O)C2=CC=C(C=C2)C(=O)O

| InChI Key | UQNINMUUJYRESG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties[1]

Property	Value
Molecular Weight	269.32 g/mol
Topological Polar Surface Area (TPSA)	79.8 Å ²
logP (XLogP3-AA)	1.4
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	5
Rotatable Bonds	3

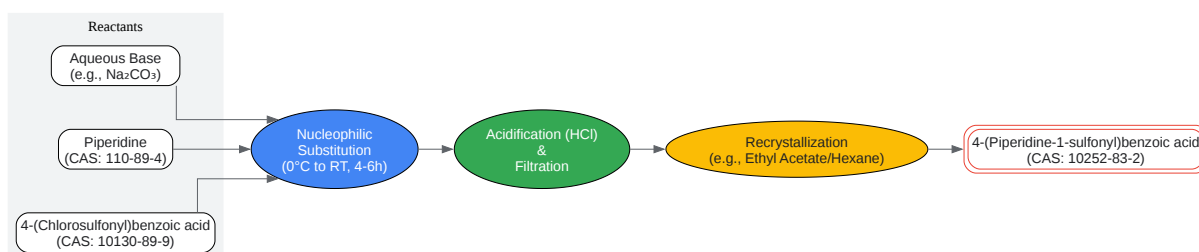
| Exact Mass | 269.07217913 Da |

Synthesis and Characterization

The most direct and industrially relevant synthesis of **4-(Piperidine-1-sulfonyl)-benzoic acid** involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This standard reaction is highly efficient and scalable.

Synthesis Pathway: Nucleophilic Substitution

The synthesis proceeds via the reaction of 4-(Chlorosulfonyl)benzoic acid with piperidine. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]



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Caption: General workflow for the synthesis of **4-(Piperidine-1-sulfonyl)-benzoic acid**.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for sulfonamide synthesis.[2] Researchers should adapt it based on laboratory conditions and scale.

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (50 mL).
- **Cooling:** Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring.

- **Reagent Addition:** In a separate beaker, dissolve 4-(Chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like THF or add it portion-wise as a solid. Add this slowly to the chilled amine solution over 30 minutes, ensuring the temperature remains below 10 °C.
 - **Causality Note:** The highly reactive sulfonyl chloride can hydrolyze in water. Slow addition at low temperatures minimizes this side reaction and controls the exotherm. Sodium carbonate is a cost-effective inorganic base sufficient to neutralize the generated HCl without reacting with the sulfonyl chloride.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mobile phase such as 1:1 Ethyl Acetate:Hexane with 1% acetic acid. The product should have a lower R_f than the starting sulfonyl chloride.
- **Workup (Product Isolation):** Upon completion, filter the reaction mixture to remove any unreacted starting material. Transfer the filtrate to a beaker and cool it again in an ice bath. Slowly acidify the solution to a pH of ~2 using 10% aqueous HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a white solid.
- **Purification:** Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure **4-(Piperidine-1-sulfonyl)-benzoic acid**.^[2]

Analytical Characterization

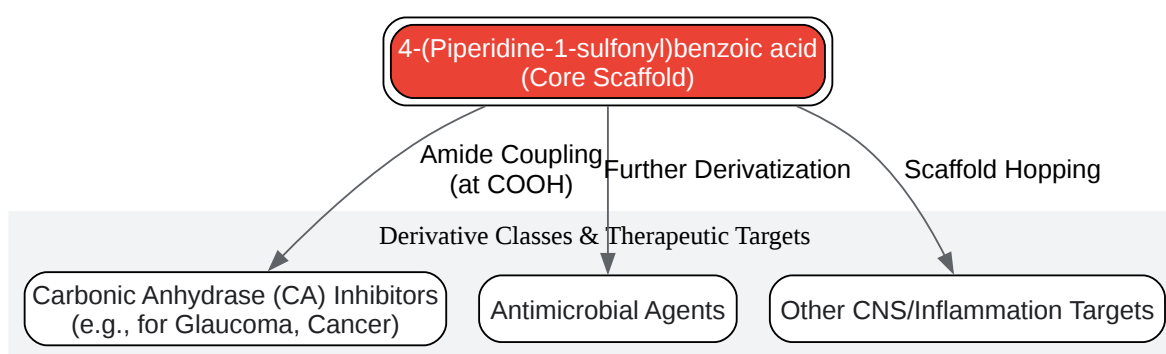
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

- **¹H NMR:** The spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically two doublets in the 7.5-8.5 ppm range), the piperidine protons (two broad multiplets, one around 3.0 ppm for the alpha-CH₂ groups and one around 1.5 ppm for the beta- and gamma-CH₂ groups), and a very broad singlet for the carboxylic acid proton (>10 ppm).^[3]

- ^{13}C NMR: Key signals would include the carboxylic acid carbonyl carbon ($\sim 165\text{-}170$ ppm), the aromatic carbons ($125\text{-}145$ ppm), and the piperidine carbons (alpha-carbons ~ 47 ppm, beta/gamma-carbons $\sim 23\text{-}25$ ppm).[3]
- Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption bands for the S=O stretches of the sulfonamide group (asymmetric at $\sim 1340\text{ cm}^{-1}$ and symmetric at $\sim 1160\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and a broad O-H stretch from the acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$).[4][5]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for $[\text{M-H}]^-$ at m/z 268.06.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of **4-(Piperidine-1-sulfonyl)benzoic acid** lies in its role as a versatile scaffold. Its derivatives have been explored for a multitude of therapeutic applications, with the sulfonamide group being a particularly privileged pharmacophore.



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Caption: Role of the core scaffold in generating diverse therapeutic leads.

A Premier Scaffold for Carbonic Anhydrase Inhibitors

The sulfonamide moiety ($-\text{SO}_2\text{NH}_2$) is the quintessential zinc-binding group for the inhibition of carbonic anhydrase (CA) enzymes.[6] CAs are metalloenzymes that play critical roles in pH regulation, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers where isoforms (e.g., CA IX, XII) are overexpressed.[7][8][9]

Derivatives of this scaffold, where the carboxylic acid is coupled to various amines or amino acids, have been synthesized and shown to be potent inhibitors of several CA isoforms.[10] The general mechanism involves the deprotonated sulfonamide coordinating to the Zn^{2+} ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule. The rest of the molecule, termed the "tail," extends into the active site cavity, and modifications to this tail are used to achieve isoform selectivity.[7]

Caption: The sulfonamide group coordinating to the catalytic zinc ion in the CA active site.

Foundation for Novel Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of sulfa drugs, the first class of effective systemic antibacterial agents. While resistance is widespread, the search for novel sulfonamide-based antimicrobials continues. Various studies have shown that piperidine-sulfonamide derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The **4-(Piperidine-1-sulfonyl)-benzoic acid** core provides a reliable starting point for synthesizing libraries of such compounds for antimicrobial screening.

Safety and Handling

As a laboratory chemical, **4-(Piperidine-1-sulfonyl)-benzoic acid** requires careful handling.

- GHS Hazard Classification: Aggregated data indicates the compound may be harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. It may also cause respiratory irritation.[1]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Piperidine-1-sulfonyl)-benzoic acid (CAS 10252-83-2) is a compound of significant utility for the medicinal chemist and drug development professional. Its value is not as a direct therapeutic but as a highly adaptable and synthetically accessible scaffold. The presence of both a reactive carboxylic acid and a biologically proven sulfonamide moiety makes it an ideal starting material for generating compound libraries, most notably in the pursuit of potent and selective carbonic anhydrase inhibitors. The straightforward synthesis and well-defined chemical properties ensure its continued relevance as a core building block in the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. [4-(Piperidine-1-sulfonyl)-benzoic acid CAS number 10252-83-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076411#4-piperidine-1-sulfonyl-benzoic-acid-cas-number-10252-83-2]

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